Ethyl 2-(3,5-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(3,5-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core. This molecule is distinguished by:
Properties
IUPAC Name |
ethyl 2-[(3,5-dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-5-27-21(24)18-16-7-6-12(2)8-17(16)28-20(18)22-19(23)13-9-14(25-3)11-15(10-13)26-4/h9-12H,5-8H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKYKMCEIROCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3,5-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a tetrahydrobenzo[b]thiophene core and a dimethoxybenzamido substituent, which are known to enhance its biological activity. The molecular formula is with a molecular weight of approximately 403.49 g/mol.
Structural Characteristics
The compound's unique structural features contribute to its reactivity and solubility, making it a candidate for various biological applications. The presence of methoxy groups is particularly notable as they can influence the compound's interaction with biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity , particularly against breast cancer cell lines. Studies have shown that it can induce apoptosis in MCF-7 cells (a breast cancer cell line) with an IC50 value ranging from 23.2 to 49.9 µM . The mechanism involves:
- Apoptosis Induction : The treatment resulted in a substantial reduction of cell viability by 26.86%. Early apoptotic cells (AV+/PI−) increased to 8.73%, while late apoptotic cells (AV+/PI+) reached 18.13% .
- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound induces G2/M-phase and S-phase cell cycle arrest, suggesting interference with cell proliferation mechanisms .
The mechanism of action appears to involve interactions with specific enzymes and receptors involved in cancer progression. The compound's structural properties enable it to act on multiple biological targets, enhancing its potential as a therapeutic agent.
Analgesic Activity
In addition to its antitumor properties, derivatives of compounds related to this compound have been studied for their analgesic effects . Research using the "hot plate" method on mice demonstrated that these compounds exhibit analgesic activity surpassing that of standard analgesics like metamizole .
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antitumor | 23.2 - 49.9 | Apoptosis induction |
| Related Analogs | Analgesic | N/A | Pain relief via central mechanisms |
Case Studies and Research Findings
- Case Study on Breast Cancer : A study evaluated the effects of the compound on MCF-7 cells over a 48-hour incubation period. Results indicated significant apoptosis and cell cycle arrest, demonstrating its potential as a lead compound for breast cancer therapy .
- Analgesic Properties Assessment : Another research effort highlighted the analgesic properties of related compounds using animal models. The findings suggest that these compounds could serve as alternatives to conventional pain management therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Tetrahydrobenzo[b]thiophene Derivatives
Key Comparison Points
Substituent Effects on Bioactivity: The 3,5-dimethoxybenzamido group in the target compound likely enhances hydrogen bonding and electron-donating capacity compared to 4-fluorobenzamido (halogen interactions) or 2,6-dimethoxybenzamido (steric hindrance) .
Synthetic Accessibility: Derivatives with cyanoacetamido or 4-hydroxyphenyl groups require multi-step syntheses with moderate yields (e.g., 22% for Petasis reaction in ), whereas the target compound’s synthesis (unreported in evidence) may resemble standard acyl chloride coupling methods .
Spectroscopic Signatures :
- IR spectra of analogs show distinct carbonyl peaks (1662–1724 cm⁻¹), with the target’s ester and amide groups expected to align within this range .
Q & A
Basic: How can researchers optimize the synthesis of Ethyl 2-(3,5-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to improve yield and purity?
Methodological Answer:
Key strategies include:
- Reaction Conditions : Use anhydrous solvents (e.g., CH₂Cl₂) under nitrogen to minimize hydrolysis of reactive intermediates. Reflux conditions (e.g., 12–24 hours) ensure complete conversion .
- Stoichiometry : Maintain a 1.2:1 molar ratio of anhydrides (e.g., succinic or maleic anhydride) to the amine intermediate to avoid side reactions .
- Purification : Employ reverse-phase HPLC with gradients of MeCN:H₂O (30%→100%) or flash chromatography (0–18% EtOAc/hexanes) to isolate high-purity products (yields up to 81%) .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) to verify acylation and ester formation .
- NMR Analysis : Use ¹H NMR to resolve methylene protons in the tetrahydrobenzo[b]thiophene core (δ 1.2–2.8 ppm) and ¹³C NMR to confirm ester carbonyls (δ ~165 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calc’d for C₁₆H₁₈NO₄S: 320.09511) to confirm synthetic success .
Advanced: How can structure-activity relationship (SAR) studies identify key functional groups influencing biological activity?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with substitutions at the benzamido (e.g., methoxy vs. nitro groups) and ester positions. Compare antibacterial IC₅₀ values to determine substituent effects .
- Biological Assays : Test analogs against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays. For example, furan-substituted derivatives () show enhanced activity due to π-π stacking with bacterial enzymes .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent bulk/hydrophobicity with binding affinity to target enzymes .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial effects)?
Methodological Answer:
- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 37°C) using MTT assays for cytotoxicity () and MIC assays for antibacterial effects .
- Purity Verification : Confirm compound integrity via HPLC (≥95% purity) to rule out impurities skewing results .
- Target Profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) to distinguish anticancer mechanisms from broad-spectrum antibacterial effects .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to model binding to NMDA receptors or bacterial topoisomerases. Focus on hydrogen bonds between the 3,5-dimethoxybenzamido group and catalytic residues .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of the ligand-enzyme complex. Analyze RMSD/RMSF plots to identify critical binding motifs .
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .
Basic: How is the compound’s solubility profile optimized for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) for stock solutions and dilute in PBS or cell culture media to avoid precipitation .
- pH Adjustment : For acidic/basic groups, prepare buffers at pH 6–8 to enhance solubility .
- Lipophilicity Reduction : Introduce polar substituents (e.g., hydroxyl groups) on the benzamido moiety to improve aqueous solubility .
Advanced: What mechanistic studies elucidate the compound’s enzyme inhibition mode?
Methodological Answer:
- Kinetic Assays : Conduct Michaelis-Menten experiments with varying substrate concentrations. A decrease in Vₘₐₓ without altering Kₘ suggests non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions with target enzymes .
- X-ray Crystallography : Resolve co-crystal structures (e.g., with bacterial dihydrofolate reductase) to identify key hydrogen bonds and hydrophobic contacts .
Advanced: How can metabolic stability be assessed in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (1 mg/mL) for 60 minutes. Analyze residual compound via LC-MS to calculate half-life (t₁/₂) .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate potential drug-drug interactions .
- Metabolite Identification : Perform HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Basic: What analytical methods validate batch-to-batch consistency during synthesis?
Methodological Answer:
- HPLC-UV/PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with MeCN:H₂O (70:30) to confirm retention time (±0.2 min) and peak area (RSD ≤2%) .
- DSC/TGA : Monitor melting point (e.g., 214–217°C) and thermal decomposition to ensure crystallinity and stability .
- Elemental Analysis : Match experimental C, H, N values to theoretical calculations (deviation ≤0.4%) .
Advanced: How can researchers address scale-up challenges in synthesis?
Methodological Answer:
- Reactor Design : Use jacketed reactors with controlled temperature (±2°C) to manage exothermic reactions (e.g., anhydride couplings) .
- Workflow Optimization : Replace HPLC with preparative TLC or recrystallization (MeOH/H₂O) for cost-effective large-scale purification .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and reduce batch failures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
